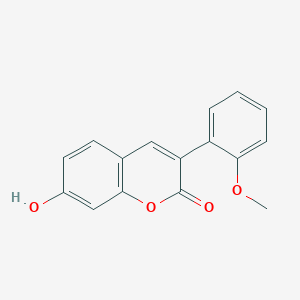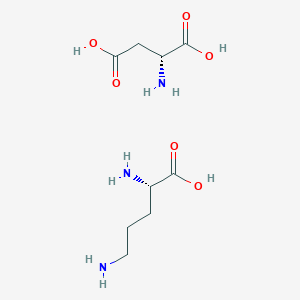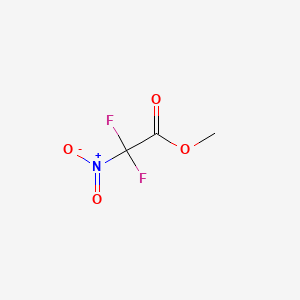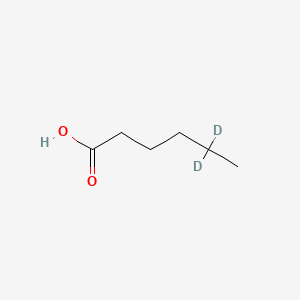
Hexanoic-5,5-d2 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic-5,5-d2 acid, also known as 5,5-Dideuteriohexanoic acid, is a deuterated form of hexanoic acid. This compound is characterized by the presence of two deuterium atoms at the fifth carbon position in the hexanoic acid chain. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
准备方法
Synthetic Routes and Reaction Conditions
Hexanoic-5,5-d2 acid can be synthesized through various methods. One common approach involves the deuteration of hexanoic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure the efficient incorporation of deuterium atoms into the hexanoic acid molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors designed to handle high-pressure deuterium gas. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Hexanoic-5,5-d2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives, such as hexanoic acid-5,5-d2 aldehyde or hexanoic acid-5,5-d2 ketone.
Reduction: Reduction reactions can convert this compound into hexanoic-5,5-d2 alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid-5,5-d2 aldehyde, hexanoic acid-5,5-d2 ketone.
Reduction: Hexanoic-5,5-d2 alcohol.
Substitution: Various hexanoic acid-5,5-d2 derivatives depending on the substituent used.
科学研究应用
Hexanoic-5,5-d2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of hexanoic-5,5-d2 acid is primarily related to its role as a deuterated analog of hexanoic acid. The presence of deuterium atoms can influence the compound’s physical and chemical properties, such as its reactivity and stability. In biological systems, this compound can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within the organism. The molecular targets and pathways involved depend on the specific application and context of the study.
相似化合物的比较
Hexanoic-5,5-d2 acid can be compared with other deuterated and non-deuterated fatty acids:
Hexanoic acid: The non-deuterated form of this compound, commonly used in various industrial and research applications.
Hexanoic acid-2,2-d2: Another deuterated form of hexanoic acid with deuterium atoms at the second carbon position.
Pentanoic acid: A similar fatty acid with one less carbon atom, used in similar applications but with different physical and chemical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of molecules is crucial.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC 名称 |
5,5-dideuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
InChI 键 |
FUZZWVXGSFPDMH-CBTSVUPCSA-N |
手性 SMILES |
[2H]C([2H])(C)CCCC(=O)O |
规范 SMILES |
CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


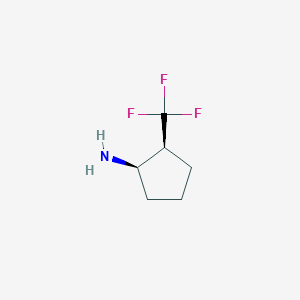
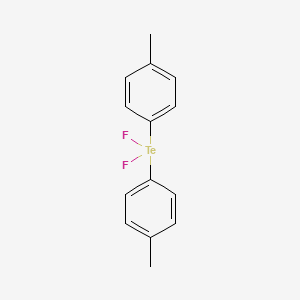
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
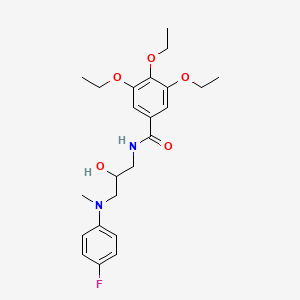
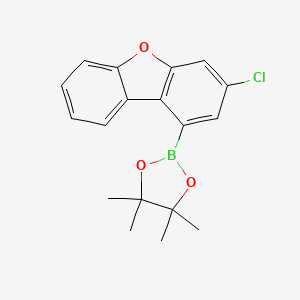
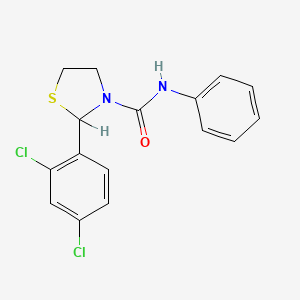
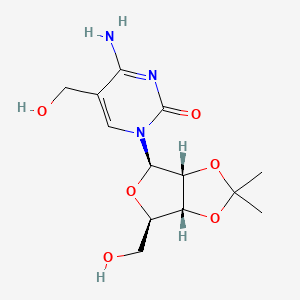

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)

